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Executive Summary
The term "Augustine molecule" refers to a new generation of small molecule inhibitors of

histone deacetylase 6 (HDAC6) developed by the Belgian biotechnology company, Augustine
Therapeutics. These molecules, with the lead candidate identified as AGT-100216, represent a

promising therapeutic strategy for a range of debilitating neuromuscular and neurodegenerative

diseases, with a primary focus on Charcot-Marie-Tooth (CMT) disease.[1][2][3][4][5] This

technical guide elucidates the predicted biological activity of these novel compounds, detailing

their mechanism of action, summarizing key preclinical data, and outlining the methodologies

for relevant experimental assessments. The molecules are characterized by a novel non-

hydroxamate, non-hydrazide producing chemotype, designed to offer high selectivity and an

improved safety profile over previous generations of HDAC6 inhibitors.[2][4][6][7]

Introduction: The Therapeutic Promise of HDAC6
Inhibition
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme belonging to the

class IIb histone deacetylases.[7][8] Unlike other HDACs that predominantly function within the
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nucleus to regulate gene expression via histone modification, HDAC6's main substrates are

non-histone proteins in the cytoplasm.[7][8] A key substrate of HDAC6 is α-tubulin, a critical

component of microtubules.[7]

Microtubules form the cellular "highways" for axonal transport, a vital process for the health and

function of neurons. By removing acetyl groups from α-tubulin, HDAC6 activity can impair this

transport system, leading to disruptions in the movement of essential components like

mitochondria and vesicles.[7] This disruption is a known pathological hallmark in several

neurodegenerative diseases, including CMT, Amyotrophic Lateral Sclerosis (ALS), and

Alzheimer's disease.[7]

Selective inhibition of HDAC6 has emerged as a compelling therapeutic approach. By blocking

HDAC6, inhibitors can increase the acetylation of α-tubulin, thereby restoring axonal transport,

improving neuronal function, and potentially halting or reversing disease progression.[7][9]

Augustine Therapeutics' molecules are designed to selectively target HDAC6, avoiding the off-

target effects and toxicities associated with earlier, less selective HDAC inhibitors.[2][4][6][7]

Mechanism of Action: Restoring Axonal Health
The primary biological activity of the Augustine molecules is the selective inhibition of the

catalytic domain of HDAC6. This action leads to a cascade of downstream effects aimed at

restoring neuronal health.

Increased α-tubulin Acetylation: By inhibiting HDAC6, the equilibrium shifts towards a state of

hyperacetylation of α-tubulin.

Enhanced Axonal Transport: Acetylated microtubules are recognized by motor proteins

(kinesins and dyneins) as preferential tracks, leading to more efficient transport of vital cargo

along the axon.

Improved Neuronal Function and Survival: The restoration of axonal transport alleviates

cellular stress, reduces the aggregation of toxic proteins, and ultimately promotes neuronal

health and survival.[7]

The following diagram illustrates the signaling pathway influenced by Augustine's HDAC6

inhibitors.
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Caption: Mechanism of action of Augustine Therapeutics' HDAC6 inhibitors.

Quantitative Data: Preclinical Efficacy
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Publicly available quantitative data for Augustine Therapeutics' lead compounds is primarily

found in patent filings. This data demonstrates the high potency and selectivity of their

molecules for HDAC6.

Compound Assay Type Target IC50 Value Notes

Exemplified

Compound

NanoBRET

Assay
HDAC6 (CD2) <100 nM

Demonstrates

potent inhibition

of the second

catalytic domain

of HDAC6.[10]

Exemplified

Compound

Cell-based

Acetylated α-

tubulin Assay

(HeLa cells)

Acetylated α-

tubulin
100-500 nM

Shows a dose-

dependent

increase in the

primary

biomarker of

HDAC6 inhibition

in a cellular

context.[10]

Exemplified

Compound

Cell-based

Histone

Acetylation

Assay (HeLa

cells)

Histone

Acetylation
1000-3333 nM

Indicates high

selectivity for

cytoplasmic

HDAC6 over

nuclear histone-

modifying

HDACs.[10]

Note: The "Exemplified Compound" refers to a molecule disclosed in patent WO 2024261329.

[10]

Experimental Protocols
Detailed proprietary protocols for the assays conducted by Augustine Therapeutics are not

publicly available. However, this section provides standardized, detailed methodologies for key

experiments used to characterize HDAC6 inhibitors.
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In Vitro HDAC6 Inhibition Assay (Fluorometric)
This protocol outlines a common method to determine the half-maximal inhibitory concentration

(IC50) of a test compound against recombinant HDAC6 enzyme.

Objective: To quantify the potency of a test compound in inhibiting HDAC6 enzymatic activity.

Materials:

Recombinant human HDAC6 enzyme

HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

HDAC Assay Buffer

Test compound (e.g., AGT-100216) and DMSO (vehicle control)

HDAC developer solution (containing a stop solution like Trichostatin A and a developing

enzyme like trypsin)

96-well black microplates

Microplate reader with fluorescence capabilities (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in HDAC Assay

Buffer. Ensure the final DMSO concentration remains below 1% in all wells.

Reaction Setup: In a 96-well plate, add the assay buffer, diluted test compound (or DMSO for

control), and diluted recombinant HDAC6 enzyme.

Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the

compound to interact with the enzyme.

Reaction Initiation: Add the fluorogenic HDAC6 substrate to all wells to start the enzymatic

reaction.

Incubation: Mix and incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
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Stop and Develop: Add the developer solution to each well. This stops the HDAC6 reaction

and allows the developing enzyme to cleave the deacetylated substrate, releasing the

fluorophore.

Fluorescence Measurement: Incubate for an additional 15 minutes at room temperature,

protected from light, then measure the fluorescence.

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to the control and determine the IC50 value using a suitable curve-fitting software.

Cellular α-tubulin Acetylation Assay (Western Blot)
This protocol describes how to measure the levels of acetylated α-tubulin in cells treated with

an HDAC6 inhibitor.

Objective: To confirm the mechanism of action of the HDAC6 inhibitor in a cellular environment.

Materials:

Human cell line (e.g., HeLa or a neuronal cell line)

Cell culture medium and reagents

Test compound

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and electrophoresis equipment

Western blot transfer system

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-acetylated-α-tubulin and a loading control (e.g., anti-α-tubulin or anti-

GAPDH)
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HRP-conjugated secondary antibodies

ECL substrate and chemiluminescence imaging system

Procedure:

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with

various concentrations of the test compound for a specified duration (e.g., 24 hours).

Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by

SDS-PAGE and transfer the proteins to a membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour.

Incubate the membrane with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour.

Wash the membrane again and develop the blot using an ECL substrate.

Data Analysis: Capture the chemiluminescent signal and quantify the band intensities.

Normalize the acetylated α-tubulin signal to the loading control to determine the relative

increase in acetylation.

The following diagram provides a generalized workflow for the evaluation of an HDAC6

inhibitor.
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Caption: General experimental workflow for HDAC6 inhibitor development.
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Clinical Development and Future Directions
Augustine Therapeutics' lead candidate, AGT-100216, has entered a Phase I clinical trial to

evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[3][11][12] This

represents a significant milestone in the development of this new class of HDAC6 inhibitors.[3]

[11] The trial is a randomized, double-blind, placebo-controlled study involving single and

multiple ascending doses.[11][12]

Beyond CMT, the company is exploring the therapeutic potential of its HDAC6 inhibitors in

other neurodegenerative conditions, such as ALS, and in cardiometabolic diseases.[5][7] The

development of both peripherally-restricted and brain-penetrant compounds will allow for

tailored therapeutic strategies for different indications.[5]

Conclusion
The "Augustine molecules" from Augustine Therapeutics are a promising new class of

selective HDAC6 inhibitors with the potential to be disease-modifying therapies for Charcot-

Marie-Tooth disease and other serious neurological and cardiometabolic disorders. Their novel

chemotype is designed for improved safety and selectivity, addressing the limitations of earlier

HDAC inhibitors. Preclinical data demonstrates potent and selective inhibition of HDAC6,

leading to the desired downstream effect of increased α-tubulin acetylation. The progression of

the lead candidate, AGT-100216, into clinical trials marks a critical step towards validating this

therapeutic approach in patients. Continued research and clinical evaluation will be essential to

fully realize the therapeutic potential of this innovative pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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